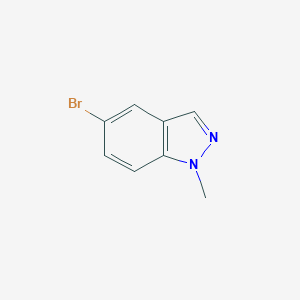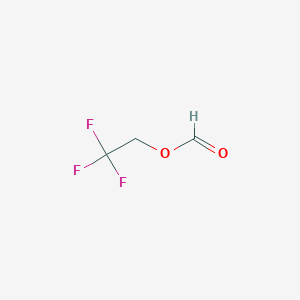![molecular formula C6H6N4S4 B109498 2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole CAS No. 66666-63-5](/img/structure/B109498.png)
2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole is a compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or microorganisms.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole has biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and microorganisms. It has also been shown to have antioxidant properties that can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole in lab experiments is that it is relatively easy to synthesize. Another advantage is that it has potential applications in various fields of scientific research. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on living organisms.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole. One direction is to further study its mechanism of action to understand how it inhibits the growth of cancer cells and microorganisms. Another direction is to study its potential use in the development of new drugs for the treatment of various diseases. Additionally, studies can be conducted to determine its toxicity and safety profile in living organisms.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole has potential applications in various fields of scientific research. It has been studied for its antitumor, antimicrobial, and antioxidant properties. It has also been studied for its potential use in the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
66666-63-5 |
|---|---|
Produktname |
2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole |
Molekularformel |
C6H6N4S4 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
2-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H6N4S4/c1-3-7-9-5(11-3)13-14-6-10-8-4(2)12-6/h1-2H3 |
InChI-Schlüssel |
CFDOAGIWWJVBSV-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SSC2=NN=C(S2)C |
Kanonische SMILES |
CC1=NN=C(S1)SSC2=NN=C(S2)C |
Synonyme |
1,2-Bis(5-methyl-1,3,4-thiadiazol-2-yl)disulfane; |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

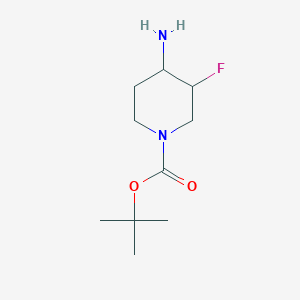
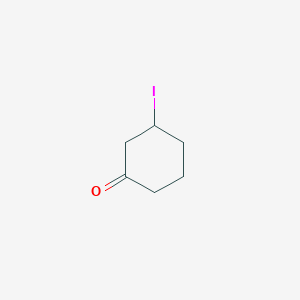
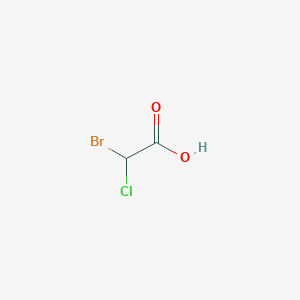
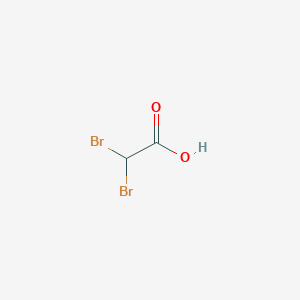
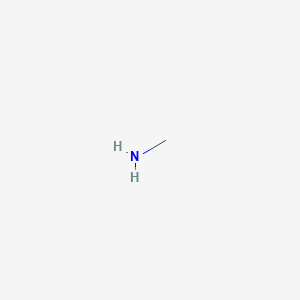
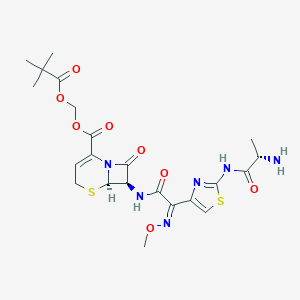
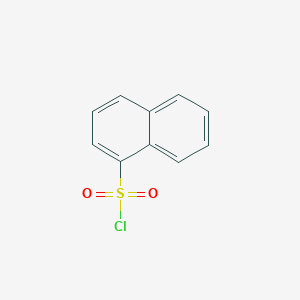
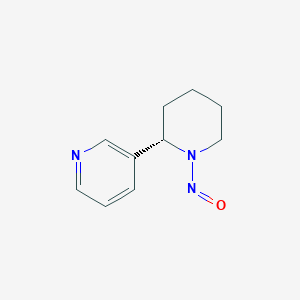
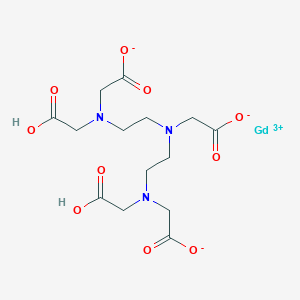
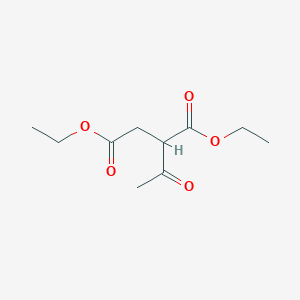
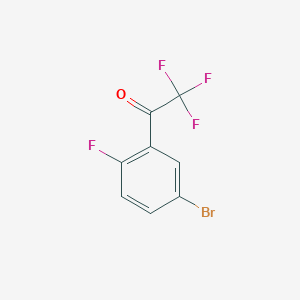
![(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B109458.png)
